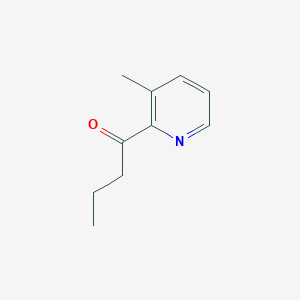
Ethyl-3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-carboxylat
Übersicht
Beschreibung
Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Ethyl-3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-carboxylat ist ein vielseitiger Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Diese Strukturen sind aufgrund ihrer Ähnlichkeit zu Purinbasen wie Adenin und Guanin, die wichtige Bestandteile von DNA und RNA sind, von Bedeutung . Die Verbindung kann verschiedene chemische Reaktionen eingehen, um neue Heterocyclen zu bilden, die potenzielle biomedizinische Anwendungen haben.
Biomedizinische Anwendungen
Die biomedizinischen Anwendungen von Derivaten dieser Verbindung sind vielfältig. Dazu gehört die Entwicklung neuer Pharmazeutika, die mit DNA oder RNA interagieren oder biologische Moleküle nachahmen können. Dies kann zur Entwicklung neuer Medikamente mit potenziellen entzündungshemmenden, antiviralen oder krebshemmenden Eigenschaften führen .
Antioxidative Eigenschaften
Forschungen haben gezeigt, dass bestimmte Derivate von this compound antioxidative Eigenschaften aufweisen. Diese Verbindungen können freie Radikale neutralisieren, die schädliche Nebenprodukte des Zellstoffwechsels sind und oxidativen Stress und Zellschäden verursachen können .
Entzündungshemmende Aktivität
Einige synthetisierte Derivate dieser Verbindung haben eine entzündungshemmende Aktivität gezeigt. Dies ist besonders wichtig bei der Behandlung chronisch-entzündlicher Erkrankungen wie Arthritis, bei denen die Kontrolle der Entzündung ein wichtiger Aspekt der Therapie ist .
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds, such as pyrimidinamine derivatives, have shown to affect various biochemical pathways, leading to their broad-spectrum biological activities .
Pharmacokinetics
Similar compounds, such as pyrimidinamine derivatives, have shown excellent biological activity and pharmacokinetic profiles .
Result of Action
Similar compounds, such as pyrimidinamine derivatives, have shown excellent fungicidal activity .
Action Environment
It is known that environmental factors can significantly influence the action and efficacy of similar compounds .
Biochemische Analyse
Biochemical Properties
Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with several enzymes, including acetylcholinesterase and cyclin-dependent kinases (CDKs). The interaction with acetylcholinesterase is of particular interest as it can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft . This inhibition can have therapeutic implications for neurodegenerative diseases such as Alzheimer’s.
Cellular Effects
Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate has been observed to exert various effects on different cell types and cellular processes. In neuronal cells, the compound can enhance synaptic transmission by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels . This can lead to improved cognitive functions. In cancer cells, the compound’s interaction with CDKs can result in cell cycle arrest, thereby inhibiting cell proliferation . Furthermore, it has been shown to influence cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme. In the case of CDKs, the compound acts as an inhibitor by binding to the ATP-binding site, preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that the compound can maintain its inhibitory effects on acetylcholinesterase and CDKs for extended periods, suggesting potential for sustained therapeutic applications . Prolonged exposure to the compound in cell cultures has also revealed potential cytotoxic effects, necessitating careful dosage management .
Dosage Effects in Animal Models
In animal models, the effects of Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate have been found to vary with different dosages. At low to moderate doses, the compound has demonstrated beneficial effects, such as improved cognitive function in neurodegenerative disease models and reduced tumor growth in cancer models . At high doses, the compound has exhibited toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can undergo further biotransformation, including conjugation reactions, to facilitate excretion. The compound’s metabolism can influence its pharmacokinetics and overall efficacy, making it essential to understand these pathways for effective therapeutic application .
Transport and Distribution
Within cells and tissues, Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, which can affect its localization and accumulation in target tissues. For instance, the compound’s interaction with P-glycoprotein can influence its distribution in the brain, impacting its efficacy in treating neurological conditions .
Subcellular Localization
The subcellular localization of Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is crucial for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . In the cytoplasm, it can interact with enzymes and signaling proteins, while in the nucleus, it can influence gene expression by interacting with transcription factors and other nuclear proteins . The compound’s localization is mediated by specific targeting signals and post-translational modifications that direct it to these compartments .
Eigenschaften
IUPAC Name |
ethyl 3-pyridin-3-yl-1H-1,2,4-triazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)9-12-8(13-14-9)7-4-3-5-11-6-7/h3-6H,2H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBZOGZYIMDIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343270-71-2 | |
| Record name | ethyl 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine](/img/structure/B1373977.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid](/img/structure/B1373978.png)


![{[3-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1373983.png)
![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol](/img/structure/B1373985.png)

![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile](/img/structure/B1373988.png)






